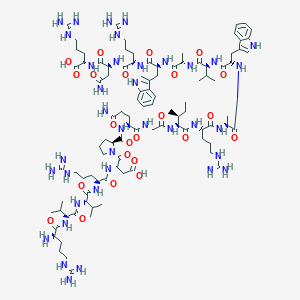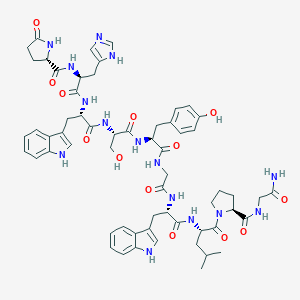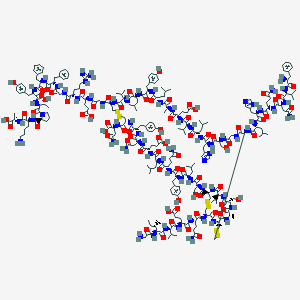
Glycyl-glycyl-proline
Übersicht
Beschreibung
Glycyl-glycyl-proline (Gly-Gly-Pro) is a tripeptide composed of two glycine and one L-proline amino acids joined in sequence by peptide linkages . It is a tautomer of a Gly-Gly-Pro zwitterion .
Synthesis Analysis
The synthesis of Gly-Gly-Pro analogues has been described in various studies . For instance, the alpha-carboxylic acid group of glutamic acid has been modified in the synthesis of nine GPE* analogues .Molecular Structure Analysis
The molecular structure of Gly-Gly-Pro can be viewed using Java or Javascript . The structure of Gly-Pro-Gly and Gly-Pro-Ala oligopeptides has also been studied .Chemical Reactions Analysis
Glycyl radical enzymes (GREs) utilize a glycyl radical cofactor to catalyze difficult chemical reactions in a variety of anaerobic microbial metabolic pathways . A GRE, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp .Physical And Chemical Properties Analysis
Gly-Gly-Pro has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Skin Health and Collagen Metabolism : Gly-Pro is a byproduct of collagen metabolism, and its levels can indicate skin health. Elevated Gly-Pro in urine is linked to increased collagen breakdown and skin issues like pressure sores (Le et al., 2005).
Intestinal Absorption : Gly-Pro shows unique absorption patterns in the intestines. It's absorbed differently from its constituent amino acids, highlighting the complex mechanisms of peptide transport in the gut (Lane, Silk, & Clark, 1975).
Collagen Biosynthesis in Prolidase Deficiency : In prolidase deficiency, a condition characterized by excessive Gly-Pro, adding Gly-Pro to cell cultures alters collagen metabolism, indicating its potential role in understanding and managing this disorder (Chamson et al., 1989).
Peptide Transport Systems : Studies on the transport of Gly-Pro in rabbit and human intestinal and renal systems have provided insights into the specialized mechanisms of dipeptide transport, distinct from amino acid transport (Ganapathy, Mendicino, & Leibach, 1981; Rajendran et al., 1985).
Plant Stress Resistance : Gly-Pro, among other compounds, is studied for its role in enhancing plant resistance to environmental stresses. This highlights its potential application in agriculture and environmental sciences (Ashraf & Foolad, 2007).
Diagnostic Applications : Gly-Pro labeled with technetium (99mTc) has been explored for its potential in diagnostic imaging, particularly in tracking collagen synthesis and degradation (Staník & Benkovský, 2011).
Neurological Research : The effect of Gly-Pro on neuroactive amino acids and energy turnover in the brain post-ischemia suggests its potential in neurological research and therapy (Bashun et al., 2013).
Fibrinogen and Fibrin Polymerization : Gly-Pro derivatives are studied for their ability to bind fibrinogen and inhibit fibrin polymerization, offering insights into blood coagulation processes (Laudano & Doolittle, 1978).
Wirkmechanismus
Target of Action
H-Gly-Gly-Pro-OH, also known as Gly-gly-pro, Glycyl-glycyl-L-proline, Glycyl-glycyl-proline, or glycylglycyl-l-proline, is a tripeptide composed of three amino acids . It is derived from collagen, the most abundant protein in animals It is known that similar collagen-derived peptides can target denatured collagen .
Mode of Action
For instance, Larazotide, a synthetic peptide derived from a protein secreted by Vibrio cholerae, has a similar structure to H-Gly-Gly-Pro-OH . Larazotide acts as an inhibitor of paracellular permeability, preventing the disassembly of tight junctions and the associated increase in intestinal permeability .
Biochemical Pathways
It is known that similar peptides can affect the pathways related to collagen metabolism .
Pharmacokinetics
It is known that similar peptides can have different pharmacokinetic properties depending on their structure .
Action Environment
It is known that the action of similar peptides can be influenced by factors such as temperature . For instance, the complex formation constant of the peptide Gly-Pro-Hyp with ferric ions was found to be influenced by temperature .
Safety and Hazards
Zukünftige Richtungen
The glycyl radical enzyme (GRE) superfamily, which includes Gly-Gly-Pro, is one of the most enriched protein families in the human gut microbiome . GREs are O2-sensitive enzymes that catalyze key transformations in anaerobic microbial metabolism, including carbohydrate utilization and DNA synthesis . This suggests potential future directions for research into the roles and applications of Gly-Gly-Pro.
Biochemische Analyse
Biochemical Properties
H-Gly-Gly-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis and metabolism of collagen. It interacts with enzymes such as protocollagen proline hydroxylase, which hydroxylates proline residues in collagen precursors . This interaction is essential for the formation of stable collagen triple helices, which are critical for the structural integrity of connective tissues. Additionally, H-Gly-Gly-Pro-OH can act as a competitive inhibitor for certain enzymes, influencing the synthesis of hydroxyproline .
Cellular Effects
H-Gly-Gly-Pro-OH affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the absorption of collagen-derived peptides, such as Pro-Hyp and Gly-Pro-Hyp, which are involved in skin health and anti-photoaging effects . This tripeptide also plays a role in the regulation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .
Molecular Mechanism
The molecular mechanism of H-Gly-Gly-Pro-OH involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It acts as a substrate or inhibitor for protocollagen proline hydroxylase, influencing the hydroxylation of proline residues in collagen . This hydroxylation is crucial for the stability of collagen triple helices. Additionally, H-Gly-Gly-Pro-OH can interact with other enzymes and proteins, modulating their activity and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Gly-Gly-Pro-OH can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the protective effects of collagen hydrolysates containing H-Gly-Gly-Pro-OH on photo-aged skin are time-dependent, with significant improvements observed over prolonged periods . The stability of H-Gly-Gly-Pro-OH in various conditions, such as temperature and pH, also influences its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of H-Gly-Gly-Pro-OH vary with different dosages in animal models. Higher dosages of collagen hydrolysates containing this tripeptide have been shown to enhance the absorption of collagen-derived peptides and improve skin health . Excessive dosages may lead to adverse effects, such as toxicity or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
H-Gly-Gly-Pro-OH is involved in several metabolic pathways, particularly those related to collagen metabolism. It interacts with enzymes such as prolidase, which cleaves the peptide into its constituent amino acids, glycine and proline . These amino acids can then be recycled into collagen or other proteins, contributing to the maintenance and repair of connective tissues . The metabolic flux and levels of metabolites are influenced by the presence of H-Gly-Gly-Pro-OH, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of H-Gly-Gly-Pro-OH within cells and tissues involve specific transporters and binding proteins. This tripeptide can form complexes with metal ions, such as iron, which facilitate its transport and absorption . The distribution of H-Gly-Gly-Pro-OH within tissues is influenced by its interactions with collagen and other extracellular matrix components, affecting its localization and accumulation .
Subcellular Localization
H-Gly-Gly-Pro-OH is localized in various subcellular compartments, depending on its interactions with other biomolecules. It can be found in the endoplasmic reticulum, where it participates in the synthesis and modification of collagen . Additionally, it may be localized in the extracellular matrix, contributing to the structural integrity of tissues . The subcellular localization of H-Gly-Gly-Pro-OH is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFQXUHTUZXHR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14379-76-1 | |
| Record name | Glycyl-glycyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gly-Gly-Pro?
A1: The molecular formula of Gly-Gly-Pro is C8H13N3O4, and its molecular weight is 215.21 g/mol.
Q2: What are the spectroscopic characteristics of Gly-Gly-Pro?
A2: While specific spectroscopic data is not extensively detailed within the provided research, various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy have been employed to elucidate the conformational preferences of Gly-Gly-Pro and its derivatives. [, ] These techniques provide valuable insights into the spatial arrangement of atoms and the overall three-dimensional structure of the molecule.
Q3: Does the C-terminal ester group of Gly-Gly-Pro derivatives affect their ability to function as ion channels in phospholipid bilayers?
A3: Yes, the C-terminal ester group significantly influences the anion transport activity of Gly-Gly-Pro derivatives. Research indicates that varying the alkyl chain length of the C-terminal ester in diglycolylated heptapeptides containing the Gly-Gly-Gly-Pro-Gly-Gly-Gly sequence alters their chloride transport efficacy. [] Specifically, the n-heptyl ester exhibited the highest activity among the C18 anchored esters tested. This suggests the C-terminal ester group plays a crucial role in anchoring the peptide within the phospholipid bilayer, directly influencing its channel-forming properties and ion transport capabilities.
Q4: Is Gly-Gly-Pro itself an inhibitor of Clostridium histolyticum collagenase?
A4: No, Gly-Gly-Pro, along with dipeptides like Gly-Pro and their C-terminal amides, do not inhibit the collagenase from Clostridium histolyticum. [] This suggests that these short peptide sequences alone lack the structural features necessary to effectively interact with and inhibit the enzyme's active site.
Q5: Have computational methods been used to study elastase and its interactions with organic solvents?
A5: Yes, homology modeling, a computational technique, was employed to predict the three-dimensional structure of an organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K. [] This modeling, coupled with energy minimization and validation steps, provided insights into the enzyme's structure, identifying regions crucial for catalysis and metal ion binding. Furthermore, the study identified potential disulfide bridges (Cys30-Cys58 and Cys270-Cys297) contributing to the elastase's tertiary structure.
Q6: How do structural modifications to Gly-Gly-Pro impact its interaction with collagenase?
A6: While Gly-Gly-Pro itself doesn't inhibit collagenase, modifications incorporating a phosphonic acid group significantly enhance its inhibitory potency. Research demonstrates that (Isoamylphosphonyl)glycyl-L-prolyl-L-alanine, a phosphonic amide analog of Leu-Gly-Pro-Ala, exhibits potent inhibition of collagenase (IC50 of 16 μM). [] This dramatic increase in potency, compared to the unmodified tetrapeptide, highlights the importance of the phosphonic amide group in mimicking the tetrahedral transition state during collagen hydrolysis. This modification strategy demonstrates the potential for designing potent collagenase inhibitors based on short collagen-like peptides.
Q7: How does the stability of an elastase enzyme relate to its tolerance for organic solvents?
A7: Interestingly, the organic solvent-tolerant elastase from Pseudomonas aeruginosa strain K displayed a stability pattern contradictory to conventional protein behavior in organic solvents. [] The enzyme exhibited enhanced activity and stability in hydrophilic organic solvents with log Po/w ≤ 2.0. This unusual stability was attributed to alterations in the enzyme's secondary structure induced by these hydrophilic solvents. This finding suggests that specific structural features of this elastase allow it to function effectively in non-aqueous environments, opening avenues for its application as a biocatalyst in various industrial processes.
Q8: Are there any peptide drugs containing the Gly-Gly-Pro sequence?
A8: While Gly-Gly-Pro itself isn't a known drug component, its presence within larger peptide sequences is noteworthy. Exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in treating type 2 diabetes, contains the Gly-Gly-Pro motif. [, ] Though not directly involved in receptor binding, the Gly-Gly-Pro sequence contributes to the overall structure and potentially influences the peptide's pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















